molecular formula C9H7BrClN B1603560 7-Bromoisoquinoline hydrochloride CAS No. 223671-91-8

7-Bromoisoquinoline hydrochloride

Cat. No.: B1603560
CAS No.: 223671-91-8
M. Wt: 244.51 g/mol
InChI Key: MKLVFJBBNUITLZ-UHFFFAOYSA-N
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Description

7-Bromoisoquinoline hydrochloride is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are characterized by a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinoline hydrochloride can be achieved through various methods. One common method involves the bromination of isoquinoline. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 7-position of the isoquinoline ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoisoquinoline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form isoquinoline N-oxide or reduction to form 7-aminoisoquinoline.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted isoquinolines.

    Oxidation Reactions: Isoquinoline N-oxide.

    Reduction Reactions: 7-Aminoisoquinoline.

Scientific Research Applications

7-Bromoisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is utilized in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals, including potential anticancer and antimicrobial agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromoisoquinoline hydrochloride involves its interaction with specific molecular targets. The bromine atom at the 7-position can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways .

Comparison with Similar Compounds

Uniqueness of 7-Bromoisoquinoline Hydrochloride: This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic compounds .

Properties

IUPAC Name

7-bromoisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLVFJBBNUITLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611277
Record name 7-Bromoisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223671-91-8
Record name 7-Bromoisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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